molecular formula C10H23NO3 B13283502 2-[(4-Methoxy-4-methylpentan-2-yl)amino]propane-1,3-diol

2-[(4-Methoxy-4-methylpentan-2-yl)amino]propane-1,3-diol

Cat. No.: B13283502
M. Wt: 205.29 g/mol
InChI Key: OPVFVEUOMCGDSD-UHFFFAOYSA-N
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Description

2-[(4-Methoxy-4-methylpentan-2-yl)amino]propane-1,3-diol is a synthetic compound cataloged by CymitQuimica (Ref: 10-F748088) . Its structure features a propane-1,3-diol backbone substituted with an amino group linked to a branched 4-methoxy-4-methylpentan-2-yl chain. Its structural uniqueness lies in the branched aliphatic chain with methoxy and methyl groups, distinguishing it from natural propane-1,3-diol derivatives commonly isolated from plants.

Properties

Molecular Formula

C10H23NO3

Molecular Weight

205.29 g/mol

IUPAC Name

2-[(4-methoxy-4-methylpentan-2-yl)amino]propane-1,3-diol

InChI

InChI=1S/C10H23NO3/c1-8(5-10(2,3)14-4)11-9(6-12)7-13/h8-9,11-13H,5-7H2,1-4H3

InChI Key

OPVFVEUOMCGDSD-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C)(C)OC)NC(CO)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methoxy-4-methylpentan-2-yl)amino]propane-1,3-diol typically involves the reaction of 4-methoxy-4-methylpentan-2-amine with propane-1,3-diol under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methoxy-4-methylpentan-2-yl)amino]propane-1,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

2-[(4-Methoxy-4-methylpentan-2-yl)amino]propane-1,3-diol is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme interactions and metabolic pathways.

    Medicine: As a potential drug candidate for treating various diseases.

    Industry: In the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-[(4-Methoxy-4-methylpentan-2-yl)amino]propane-1,3-diol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Variations

Aromatic vs. Aliphatic Substituents
  • Main Compound: Contains a branched aliphatic amino group (4-methoxy-4-methylpentan-2-yl) attached to the propane-1,3-diol backbone.
  • Natural Analogues: 1,2-Bis-(4-hydroxy-3-methoxyphenyl)-propane-1,3-diol (): Features two aromatic rings with hydroxyl and methoxy substituents. Exists as erythro and threo diastereomers . 1-(4-Hydroxy-3-methoxyphenyl)-2-[4-(3-hydroxypropyl)-2-methoxyphenoxy]propane-1,3-diol (): Contains a phenoxy group and hydroxypropyl chain, increasing structural complexity .
Stereochemical Diversity
  • Natural analogues frequently exhibit erythro/threo isomerism (e.g., compounds in ), impacting solubility and bioactivity . The main compound’s stereochemistry is unspecified in available data.

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Source
2-[(4-Methoxy-4-methylpentan-2-yl)amino]propane-1,3-diol Not reported Not reported Branched aliphatic amino group Synthetic
threo-1,2-bis-(4-hydroxy-3-methoxyphenyl)-propane-1,3-diol C17H20O6 320.34 Bis-aryl, hydroxy, methoxy Hydnocarpus
1-(4-Hydroxy-3-methoxyphenyl)-2-[4-(3-hydroxypropyl)-2-methoxyphenoxy]-... C21H28O8 408.45 Phenoxy, hydroxypropyl Cerasus
2-(4-Amino-3-methoxyphenyl)propane-1,3-diol C10H15NO3 197.23 Aromatic amino group Synthetic

Research Implications

  • Natural Analogues : Studied for phytochemical diversity and ecological roles (e.g., lignin biosynthesis intermediates in ) .
  • Further research could explore its utility as a chiral building block or bioactive scaffold.

Biological Activity

2-[(4-Methoxy-4-methylpentan-2-yl)amino]propane-1,3-diol, also known by its CAS number 1477737-99-7, is a compound with a unique chemical structure that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

The molecular formula of 2-[(4-Methoxy-4-methylpentan-2-yl)amino]propane-1,3-diol is C11H25NO2, with a molar mass of approximately 203.32 g/mol. The compound features a propane backbone with an amino group and a methoxy-substituted branched alkyl chain, which contributes to its distinctive properties and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules through hydrogen bonding and electrostatic interactions. The amino group can participate in enzymatic reactions, potentially acting as a substrate or inhibitor. This interaction may influence cellular signaling pathways and metabolic processes.

Biological Activities

Research has indicated several potential biological activities associated with 2-[(4-Methoxy-4-methylpentan-2-yl)amino]propane-1,3-diol:

  • Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, which may help in mitigating oxidative stress in cells.
  • Antitumor Effects : Investigations into the compound's effects on cancer cells have shown promise in inhibiting tumor growth in vitro and in vivo.
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, which may have implications for cancer therapy.

Case Study 1: Antioxidant Potential

A study investigating the antioxidant activity of various compounds found that 2-[(4-Methoxy-4-methylpentan-2-yl)amino]propane-1,3-diol exhibited significant free radical scavenging activity. The results indicated that the compound could reduce oxidative damage in cellular models.

Case Study 2: Antitumor Activity

In xenograft models using HCT116 colorectal cancer cells, treatment with the compound resulted in reduced tumor size and proliferation rates compared to control groups. This suggests a potential role as an antitumor agent through modulation of metabolic pathways involved in cancer progression.

Comparative Analysis

To better understand the uniqueness of 2-[(4-Methoxy-4-methylpentan-2-yl)amino]propane-1,3-diol, it is useful to compare it with structurally similar compounds:

Compound NameStructureBiological Activity
3-(Dimethylamino)-1,2-propanediolStructureModerate enzyme inhibition
2-Amino-2-methylpropanolStructureLimited antioxidant activity
4-Amino-1-butanolStructureWeak antitumor effects

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